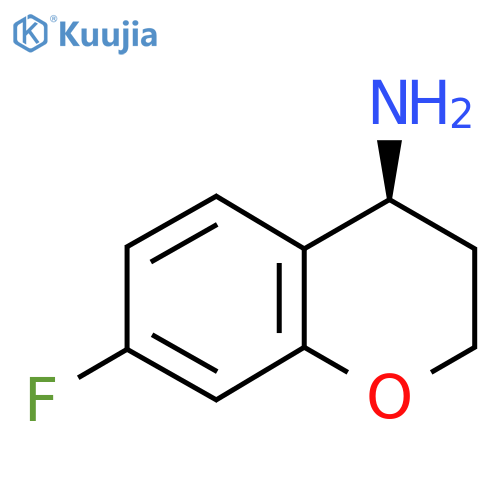

Cas no 1018978-91-0 ((4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine)

(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine 化学的及び物理的性質

名前と識別子

-

- (S)-7-Fluorochroman-4-amine

- (4S)-7-fluoro-3,4-dihydro-2H-chromen-4-amine

- AG-L-19447

- AK-50859

- ANW-54275

- CTK4A0379

- KB-211639

- MolPort-009-199-817

- (4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine

-

- MDL: MFCD09256273

- インチ: 1S/C9H10FNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2/t8-/m0/s1

- InChIKey: UMQCCSDLCJERPE-QMMMGPOBSA-N

- ほほえんだ: FC1C=CC2=C(C=1)OCC[C@@H]2N

計算された属性

- せいみつぶんしりょう: 167.0747

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

じっけんとくせい

- PSA: 35.25

(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-151865-0.05g |

(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine |

1018978-91-0 | 0.05g |

$636.0 | 2023-06-08 | ||

| Enamine | EN300-151865-10.0g |

(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine |

1018978-91-0 | 10g |

$2133.0 | 2023-06-08 | ||

| eNovation Chemicals LLC | D504121-1g |

(S)-7-FLUOROCHROMAN-4-AMINE |

1018978-91-0 | 95% | 1g |

$790 | 2024-05-24 | |

| Chemenu | CM162578-1g |

(S)-7-Fluorochroman-4-amine |

1018978-91-0 | 95% | 1g |

$439 | 2022-06-14 | |

| Alichem | A449042071-5g |

(S)-7-Fluorochroman-4-amine |

1018978-91-0 | 95% | 5g |

$1552.10 | 2023-09-04 | |

| Enamine | EN300-151865-5.0g |

(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine |

1018978-91-0 | 5g |

$1368.0 | 2023-06-08 | ||

| eNovation Chemicals LLC | D504121-5g |

(S)-7-FLUOROCHROMAN-4-AMINE |

1018978-91-0 | 95% | 5g |

$1850 | 2024-05-24 | |

| eNovation Chemicals LLC | Y0991110-5g |

(S)-7-fluorochroman-4-amine |

1018978-91-0 | 95% | 5g |

$1700 | 2024-08-02 | |

| eNovation Chemicals LLC | D504121-10g |

(S)-7-FLUOROCHROMAN-4-AMINE |

1018978-91-0 | 95% | 10g |

$2450 | 2025-02-19 | |

| Enamine | EN300-151865-50mg |

(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine |

1018978-91-0 | 50mg |

$636.0 | 2023-09-27 |

(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine 関連文献

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-amineに関する追加情報

Introduction to (4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine (CAS No. 1018978-91-0)

(4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1018978-91-0, belongs to the benzopyran class of heterocyclic structures, which are known for their diverse biological activities and potential therapeutic applications. The presence of a fluoro substituent and a stereogenic center at the 4-position enhances its pharmacological profile, making it a promising candidate for further research and development.

The benzopyran scaffold is a privileged structure in drug discovery, often exhibiting notable interactions with biological targets due to its rigid aromatic system and functionalizable positions. In particular, the 7-fluoro substitution at the benzopyran core imparts unique electronic and steric properties, which can influence both binding affinity and metabolic stability. The stereochemistry at the 4-position, specifically the (S) configuration, further refines its pharmacological properties by optimizing interactions with biological receptors.

Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of how structural modifications in benzopyran derivatives affect their biological activity. Studies have demonstrated that subtle changes in the substitution pattern can lead to significant differences in efficacy and selectivity. For instance, the fluoro group in (4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine enhances binding interactions with certain enzymes and receptors, making it a valuable scaffold for designing novel therapeutic agents.

The compound's potential applications span across various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. In oncology research, benzopyran derivatives have shown promise as kinase inhibitors and modulators of tumor growth pathways. The fluoro substituent's ability to improve metabolic stability while maintaining high binding affinity makes this class of compounds particularly attractive for drug development.

Neurological research has also benefited from the exploration of benzopyran-based molecules. These compounds have been investigated for their potential to interact with neurotransmitter receptors, offering insights into novel treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. The stereochemistry at the 4-position plays a critical role in determining receptor selectivity, which is essential for developing drugs with minimal side effects.

In anti-inflammatory applications, (4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine has been studied for its ability to modulate inflammatory pathways by interacting with specific enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). The presence of the fluoro group enhances the compound's interaction with these enzymes, leading to improved anti-inflammatory effects. Additionally, the rigid benzopyran core provides stability against metabolic degradation, ensuring prolonged activity in vivo.

The synthesis of (4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine involves multi-step organic transformations that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies have been developed to achieve high yields and enantiomeric purity, ensuring that the final product meets pharmaceutical standards. Techniques such as asymmetric hydrogenation and chiral resolution are commonly employed to construct the desired stereocenter at the 4-position.

The compound's solubility profile is another critical factor in its pharmaceutical applicability. Due to its aromatic nature and polar functional groups, (4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine exhibits moderate solubility in both water and organic solvents. This property facilitates formulation into various drug delivery systems, including oral tablets and injectable solutions. Optimizing solubility through structural modifications is an ongoing focus in drug development to enhance bioavailability and therapeutic efficacy.

Evaluation of (4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-am ine's pharmacokinetic properties has revealed promising results regarding its absorption, distribution, metabolism, excretion (ADME) profile. Studies indicate that the compound exhibits good oral bioavailability and moderate metabolic clearance rates when tested in preclinical models. These findings support further investigation into its potential as a lead compound for therapeutic applications.

Future research directions include exploring derivative compounds based on the benzopyran scaffold to enhance specific pharmacological profiles. By modifying substituent positions or introducing additional functional groups, researchers aim to develop analogs with improved potency、selectivity,and reduced toxicity. Computational modeling techniques will continue to play a crucial role in predicting structural modifications that can optimize drug-like properties.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like (4S)-7-fluoro -3,4-dihydro -2H -1 -benzopyra n -4 -amine . These algorithms can analyze vast datasets to predict biological activity,optimize synthetic pathways,and identify optimal dosing regimens。This interdisciplinary approach combining computational biology,organic chemistry,and pharmacology is driving innovation in medicinal chemistry。

In conclusion,((S)-7-fluoro-3, - dihydro- < strong>H -1 b e n ]pyr a n < strong> < strong>am ine (CAS No. .)1018978- 91 0 ) represents a structurally unique compoun d with significant pharma cological promise。 Its application s span across multiple therapeutic areas,and ongoing research continues to uncover new possibilities for its use。 With advancements in synthetic methodologies,computational modeling,and interdisciplinary collaboration,this compoun d stands as an exemplary example of how structural innovation can lead to breakthroughs in medicinal chemistry。

1018978-91-0 ((4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine) 関連製品

- 238764-22-2(6-fluorochroman-4-amine)

- 774163-31-4(7-fluorochroman-4-amine)

- 2319856-05-6(N'-(3,4-dimethoxyphenyl)-N-{3-(2-hydroxyethoxy)thiolan-3-ylmethyl}ethanediamide)

- 61640-26-4(1-(propan-2-yl)-1H-imidazole-2-thiol)

- 881191-60-2(3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine)

- 1187927-90-7(3-(4-Nitrophenoxy)piperidine hydrochloride)

- 1312904-12-3(5-Phenyloxolane-2-carboxylic acid)

- 91453-04-2(2-Propenoic-3-d acid,3-(phenyl-d5)- (9CI))

- 1361831-60-8(3',5'-Dichloro-4-fluoro-biphenyl-2-carbonyl chloride)

- 289475-77-0(Pentanamide, 2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-)